

physical properties of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

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Compound of Interest

Compound Name:	(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid
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An In-depth Technical Guide to the Physicochemical Properties of Phenylboronic Acids: A Case Study of **(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid** and Its Analogs

Disclaimer: Direct experimental data for the specific compound **(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid** is not readily available in the public domain. This guide provides a comprehensive overview of its predicted properties and characterization methodologies based on established principles of physical organic chemistry and available data from closely related structural analogs. This approach is designed to offer researchers and drug development professionals a robust framework for handling and characterizing this and similar novel phenylboronic acids.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing C-C bonds has made them indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. The precise tuning of their steric and electronic properties through aromatic substitution allows for fine control over reactivity, selectivity, and the physicochemical properties of the final products.

The subject of this guide, **(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid**, represents a highly functionalized building block. The presence of a fluorine atom and a methoxycarbamoyl group introduces specific electronic and hydrogen-bonding capabilities that can significantly influence molecular interactions, solubility, and metabolic stability. This guide will delve into the core physical properties of this compound class, providing both theoretical context and practical, field-proven protocols for their empirical determination. We will draw upon data from close structural analogs to build a predictive and practical understanding.

Chemical Identity and Structural Analogs

The precise arrangement of functional groups on the phenyl ring is critical to the molecule's behavior. The target compound's structure is shown below, alongside key analogs for which experimental data is available.

Caption: Chemical structures of the target compound and its key analogs.

Table 1: Molecular Properties of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid and Its Analogs

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid	Not Available	C ₈ H ₉ BFNO ₄	196.97 (Calculated)
3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid ^[1]	505083-04-5	C ₈ H ₈ BFO ₄	197.96
[3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid ^{[2][3]}	849833-86-9	C ₈ H ₉ BFNO ₃	196.97
(3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid	913835-59-3	C ₉ H ₁₁ BFNO ₄	226.99

Core Physicochemical Properties: A Comparative Analysis

The physical properties of boronic acids are pivotal for their application, dictating storage, handling, solubility, and reactivity.

Appearance, Melting Point, and Stability

Phenylboronic acids are typically white to off-white crystalline solids at room temperature.^[4] Their melting points are influenced by crystal lattice energy, which is in turn affected by intermolecular forces like hydrogen bonding. The presence of the carbamoyl group allows for strong hydrogen bond donor-acceptor interactions, likely resulting in a relatively high melting point.

A crucial aspect of boronic acid stability is their propensity to undergo dehydration to form cyclic boroxine anhydrides. This equilibrium is often present in the solid state and can be influenced by storage conditions. It is standard practice for commercial products to be sold as a mixture of the free acid and the boroxine.

Table 2: Physical Properties of Analog Compounds

Compound Name	Appearance	Melting Point (°C)	Storage Conditions
3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid	White to Almost white powder/crystal	184	Room Temperature, Cool and Dark Place (<15°C recommended)
[3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid	Not specified, likely a solid	Not specified	Not specified
(3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid	Solid	Not specified	Inert atmosphere, room temperature

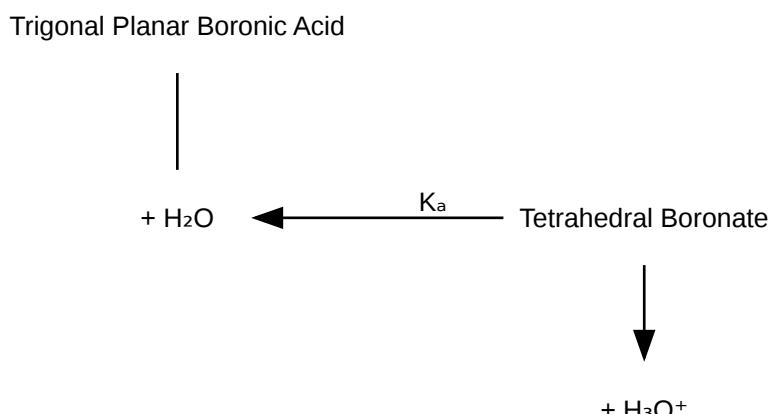
Solubility

The solubility of boronic acids is highly variable and depends on the solvent, temperature, and pH. The boronic acid moiety itself is polar, but the aromatic ring is hydrophobic. The substituents play a key role; the fluoro group slightly increases hydrophobicity, while the methoxycarbamoyl group, with its capacity for hydrogen bonding, is expected to enhance solubility in polar protic solvents like water, methanol, and ethanol.

Generally, phenylboronic acids exhibit higher solubility in polar organic solvents such as acetone, THF, and DMSO than in nonpolar hydrocarbons.^[5] Solubility in aqueous media is pH-dependent due to the Lewis acidic nature of the boron atom.

Acidity (pKa)

The boron atom in a boronic acid is a Lewis acid, capable of accepting a hydroxide ion from water to form a tetrahedral boronate species. This equilibrium gives boronic acids their characteristic Brønsted acidity in aqueous solutions.



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Caption: Lewis acidity equilibrium of a phenylboronic acid in water.

The pKa is highly sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups, such as the fluorine atom, increase the Lewis acidity of the boron center, leading to a lower pKa.^[6] The methoxycarbamoyl group is also electron-withdrawing, suggesting that **(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid** is likely a stronger acid than unsubstituted phenylboronic acid ($\text{pKa} \approx 8.8$). The pKa values for various substituted phenylboronic acids can range from approximately 5.3 to 8.5.^[7]

Authoritative Experimental Protocols

Accurate determination of physical properties requires robust and validated methodologies.

The following protocols are presented as self-validating systems for characterizing novel boronic acids.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for melting point determination, offering higher precision and more information than traditional capillary methods. It measures the heat flow required to raise a sample's temperature, revealing a sharp endothermic peak at the melting transition. The onset temperature of this peak is the melting point, and the peak's shape can indicate purity.

Methodology:

- **Calibration:** Calibrate the DSC instrument using certified standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.
- **Sample Preparation:** Accurately weigh 1-3 mg of the dry boronic acid powder into a standard aluminum DSC pan. Crimp the pan with a lid.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:**
 - Equilibrate the cell at 25°C.
 - Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).
 - Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.
- **Data Analysis:** Analyze the resulting thermogram. The melting point is determined as the onset of the endothermic melting peak. The integrated peak area corresponds to the enthalpy of fusion.

Caption: Workflow for Melting Point Determination by DSC.

Protocol: pKa Determination via UV-Vis Spectrophotometric Titration

Causality: This method leverages the difference in the UV-Vis absorbance spectra between the neutral boronic acid (R-B(OH)_2) and its anionic boronate form (R-B(OH)_3^-). By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated from which the pKa (the pH at which the two species are in equal concentration) can be accurately determined.

Methodology:

- **Stock Solution:** Prepare a concentrated stock solution of the boronic acid in a solvent like DMSO or methanol.
- **Buffer Preparation:** Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). A universal buffer system is ideal.
- **Sample Preparation:** For each pH point, add a small, constant aliquot of the boronic acid stock solution to a cuvette containing a specific buffer. The final concentration should be low enough to be within the linear range of the spectrophotometer (e.g., 50-100 μM).
- **Spectral Acquisition:**
 - Scan the full UV-Vis spectrum (e.g., 200-400 nm) for each pH sample to identify the isosbestic point(s) and the wavelength of maximum absorbance difference.
 - Measure the absorbance at this specific wavelength for all samples.
- **Data Analysis:**
 - Plot Absorbance vs. pH.
 - Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve function.
 - The pKa is the pH value at the inflection point of the curve.

Protocol: Spectroscopic Characterization via NMR

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation and purity assessment. Different nuclei (^1H , ^{13}C , ^{19}F , ^{11}B) provide complementary information about the molecular framework.[\[6\]](#)

Methodology:

- **Sample Preparation:** Dissolve ~5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆). DMSO-d₆ is often preferred as it can solubilize both the acid and its boroxine anhydride form and has a high boiling point.
- ^1H NMR: Provides information on the number, connectivity, and chemical environment of protons. Expect to see distinct aromatic proton signals, whose splitting patterns will confirm the 1,3,4-substitution pattern, and signals for the methoxy and amide protons. The boronic acid -OH protons often appear as a broad singlet and may exchange with residual water in the solvent.
- ^{19}F NMR: Crucial for fluorine-containing compounds. A single signal is expected for the C-F group. Its chemical shift is indicative of the electronic environment.
- ^{13}C NMR: Shows all unique carbon atoms in the molecule. The carbon atom directly attached to the boron (C-B) can sometimes be difficult to observe due to quadrupolar relaxation.
- ^{11}B NMR: This experiment is specific to the boron atom. The chemical shift provides direct evidence of the boron's coordination state. Trigonal boronic acids typically show a broad signal around +30 ppm, while tetrahedral boronates appear at higher field (around +3 to +5 ppm).[\[6\]](#)

Conclusion and Future Outlook

While direct experimental data for **(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid** remains to be published, a robust physicochemical profile can be confidently predicted based on established chemical principles and data from its close structural analogs. It is expected to be a stable, crystalline solid with a relatively high melting point and moderate solubility in polar organic solvents. Its acidity will be enhanced by its electron-withdrawing substituents. The authoritative protocols provided in this guide offer a clear and reliable pathway for researchers

to empirically determine these critical properties, ensuring data integrity and facilitating the compound's successful application in drug discovery and synthetic chemistry.

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